4-Fluoro-4-methylaminorex

Vue d'ensemble

Description

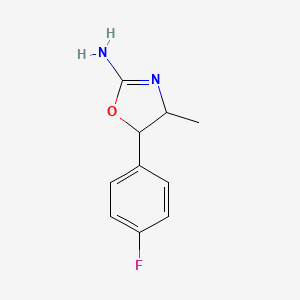

para-fluoro Méthylaminorex : est un stimulant synthétique qui appartient à la famille de l’aminorex. Il est structurellement similaire aux stimulants connus et a été retrouvé dans des échantillons saisis par les forces de l’ordre . Le composé est caractérisé par la présence d’un atome de fluor en position para du cycle phényle, ce qui le distingue des autres dérivés de l’aminorex .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du para-fluoro Méthylaminorex implique généralement la réaction de la para-fluoro-noréphédrine avec du cyanate de potassium. La para-fluoro-noréphédrine est d’abord dissoute dans l’eau et titrée avec de l’acide chlorhydrique jusqu’à ce qu’elle soit légèrement acide. Le cyanate de potassium est ensuite ajouté à la solution, ce qui conduit à la formation du para-fluoro Méthylaminorex .

Méthodes de production industrielle : la voie de synthèse décrite ci-dessus peut être mise à l’échelle pour une production plus importante si nécessaire .

Analyse Des Réactions Chimiques

Fragmentation and Decomposition

Analytical studies using mass spectrometry (MS) reveal characteristic fragmentation patterns:

MS/MS Fragmentation Pathways

| Fragment Ion () | Loss/Cleavage Site | Source |

|---|---|---|

| 152.0870 | Loss of CONH (oxazoline ring) | |

| 133.0887 | Loss of Br (in brominated analogs) | |

| 116.0623 | Loss of NH + Br |

These fragments confirm the compound’s stability under ionization conditions and provide structural fingerprints for forensic identification .

Stereochemical Influence on Reactivity

4F-MAR exists as diastereomers (cis and trans), with the trans isomer being predominant in synthesized batches . NMR and chiral chromatography confirm that stereochemistry affects:

-

Solubility : Trans isomers exhibit higher solubility in polar solvents like DMSO .

-

Reactivity : The trans configuration may influence susceptibility to nucleophilic substitution at the oxazoline ring .

Comparative Reactivity with Halogenated Analogs

Studies on halogenated 4-methylaminorex derivatives reveal trends in stability and reactivity:

| Property | 4F-MAR | 4Cl-MAR | 4Br-MAR |

|---|---|---|---|

| Thermal Stability | High | Moderate | Low |

| Electrophilic Substitution | Fluorine deactivates ring | Chlorine/Bromine enhance reactivity |

Fluorine’s strong electron-withdrawing effect reduces electrophilic aromatic substitution compared to chloro/bromo analogs .

Analytical Characterization Reactions

4F-MAR undergoes specific transformations during analytical testing:

-

FTIR Analysis : Shows strong absorption bands at 1,650 cm (C=N stretch) and 1,250 cm (C-F stretch) .

-

NMR Spectroscopy :

Stability Under Hydrolytic Conditions

Limited data exists, but analogs like 4-methylaminorex undergo hydrolysis in strong acidic/basic conditions, cleaving the oxazoline ring to form primary amines . For 4F-MAR, similar behavior is hypothesized but requires experimental validation.

Applications De Recherche Scientifique

Chemical Characteristics and Synthesis

4-Fluoro-4-methylaminorex is a member of the aminorex family, characterized by its stimulant properties. The compound features a fluorine atom at the para position of the phenyl ring and a methylamino group at the 4-position of the oxazoline ring, with a molecular formula of and a molecular weight of 194.21 g/mol.

The synthesis of 4'F-4-MAR involves several steps, typically derived from established precursors. The potential for large-scale production exists, which could facilitate its use in various research applications.

Forensic Chemistry

4'F-4-MAR is utilized as an analytical standard for the identification of new psychoactive substances (NPS) in seized samples. Its detection in law enforcement seizures highlights its relevance in forensic investigations. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) are employed to characterize this compound, ensuring accurate identification in forensic laboratories .

Case Study: Detection in Slovenia

In 2019, Slovenian police detected 4'F-4-MAR during routine drug seizures. The compound was characterized using ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) and NMR spectroscopy, providing critical data for forensic applications .

Toxicology Studies

The stimulant effects of 4'F-4-MAR are similar to those of other psychoactive substances, such as cocaine. Research indicates that it acts on monoamine neurotransmitters like norepinephrine and dopamine, enhancing alertness and mood but also posing risks for addiction and neurotoxicity .

Table 1: Comparison of Stimulant Effects

| Compound | Mechanism of Action | Potential Risks |

|---|---|---|

| This compound | Monoamine reuptake inhibition | Addiction, neurotoxicity |

| Cocaine | Dopamine reuptake inhibition | Cardiovascular issues, addiction |

| Amphetamine | Dopamine release | Dependence, cardiovascular risks |

Analytical Chemistry

In analytical chemistry, 4'F-4-MAR serves as a reference compound for developing methods to detect similar NPS. Its characterization through various techniques aids in understanding its chemical behavior under different conditions .

Case Study: Method Development

A study focused on developing chromatographic methods for separating enantiomers of 4'F-4-MAR showed promising results using chiral columns. This research enhances the ability to identify specific isomers that may exhibit different pharmacological effects .

Future Directions in Research

The ongoing interest in aminorex derivatives suggests that modifications to their structure could lead to the emergence of new stimulants. Researchers anticipate that similar synthetic strategies used for cathinones may be applied to develop new compounds based on the aminorex backbone .

Mécanisme D'action

Le mécanisme d’action du para-fluoro Méthylaminorex implique son interaction avec les systèmes de neurotransmetteurs dans le cerveau. On pense que le composé augmente la libération de dopamine, de norépinéphrine et de sérotonine, conduisant à des effets stimulants. La présence de l’atome de fluor peut améliorer son affinité de liaison aux récepteurs des neurotransmetteurs, contribuant à sa puissance .

Comparaison Avec Des Composés Similaires

Le para-fluoro Méthylaminorex est similaire à d’autres dérivés de l’aminorex, tels que le 4-méthylaminorex, le para-méthyl-4-méthylaminorex et le 3’,4’-méthylènedioxy-4-méthylaminorex. la présence de l’atome de fluor en position para le rend unique. Cette modification peut affecter les propriétés pharmacologiques et la réactivité du composé, le distinguant des autres dérivés .

Composés similaires :

- 4-méthylaminorex

- para-méthyl-4-méthylaminorex

- 3’,4’-méthylènedioxy-4-méthylaminorex

- 4’-chloro-4-méthylaminorex

- 4’-bromo-4-méthylaminorex

Activité Biologique

4-Fluoro-4-methylaminorex (4F-MAR) is a synthetic compound belonging to the aminorex family, which is characterized by stimulant properties. Its molecular structure includes a fluorine atom at the para position of the phenyl ring and a methylamino group at the 4-position of the oxazoline ring. This compound has garnered attention for its potential use as a designer drug, particularly due to its structural similarities with other psychoactive substances.

- Molecular Formula : C₁₁H₁₄FN

- Molecular Weight : 194.21 g/mol

- Synthesis : 4F-MAR is synthesized through multi-step processes involving established precursors, which allows for potential large-scale production if necessary.

The biological activity of 4F-MAR primarily involves its interaction with monoamine neurotransmitters, particularly norepinephrine and dopamine. Research indicates that it may enhance alertness, energy levels, and mood, similar to other stimulants in its class. However, it also poses risks associated with addiction and adverse effects typical of stimulant use, such as increased heart rate and potential neurotoxicity.

Table 1: Comparison of Stimulant Properties

| Compound | EC50 (nM) Dopamine Transporter | EC50 (nM) Norepinephrine Transporter | EC50 (nM) Serotonin Transporter |

|---|---|---|---|

| 4F-MAR | Not yet determined | Not yet determined | Not yet determined |

| 4-Methylaminorex | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 |

| Para-methyl-4-MAR | Not available | Not available | Not available |

Case Studies and Reports

Recent studies have highlighted the dangers associated with the use of aminorex derivatives, including 4F-MAR:

- Multiple Fatalities : A report documented fatalities linked to para-methyl-4-methylaminorex (4,4'-DMAR), a closely related compound, indicating severe toxicity and risks associated with its use . Analytical characterization confirmed that both cis and trans isomers were involved in these incidents.

- Neurochemical Effects : A study involving rat brain synaptosomes demonstrated that (±)-cis-4,4'-DMAR acted as a substrate-type releaser at monoamine transporters, predicting serious side effects such as psychotic symptoms and cardiovascular stimulation .

- Detection in Forensic Samples : The presence of 4F-MAR has been confirmed in forensic samples collected from users, emphasizing its emergence as a new psychoactive substance .

Neurochemical Activity

Research indicates that compounds like 4F-MAR can significantly affect neurotransmitter systems:

- Dopamine Release : Similar to cocaine, the release of dopamine may lead to heightened euphoria but also increased potential for addiction.

- Serotonin Activity : The potent releasing activity at serotonin transporters suggests risks for serotonin syndrome when combined with other serotonergic drugs .

Toxicological Studies

Toxicological assessments have shown that aminorex derivatives can lead to severe health complications:

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-6-9(14-10(12)13-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKYWISHPDEDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=N1)N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336900 | |

| Record name | 4'-Fluoro-4-methylaminorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-64-1 | |

| Record name | p-Fluoro-4-methylaminorex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoro-4-methylaminorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-FLUORO-4-METHYLAMINOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMW9X4B373 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.